molecular formula C11H17NO4 B562746 Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate CAS No. 100501-55-1

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

Cat. No.: B562746
CAS No.: 100501-55-1
M. Wt: 227.26
InChI Key: ZKIQUKVRBZWAMF-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in organic synthesis and pharmaceutical research. The structure of this compound includes a piperidine ring substituted with a formyl group at the 3-position, an oxo group at the 4-position, and a tert-butyl ester at the 1-position.

Mechanism of Action

Target of Action

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, also known as 1-Boc-3-piperidone , is a pharmaceutical building block The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be used in the synthesis of various compounds

Biochemical Pathways

It is known to be used in the synthesis of various compounds , which may affect different biochemical pathways

Result of Action

As it is used in the synthesis of various compounds , its effects may vary depending on the specific compound it contributes to

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the formyl and oxo groups. One common method involves the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material. This compound can be reacted with formylating agents under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-oxopiperidine-1-carboxylate: Lacks the formyl group at the 3-position.

    Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate: Contains a fluoro group instead of a formyl group at the 3-position.

    Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate: Contains dimethoxy groups at the 4-position

Uniqueness

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is unique due to the presence of both formyl and oxo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula: C12_{12}H19_{19}NO3_3
  • Molecular Weight: 227.29 g/mol
  • CAS Number: 181269-69-2

The compound contains a piperidine ring with a formyl and an oxo group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring: Starting materials are reacted under controlled conditions to form the piperidine structure.
  • Introduction of Functional Groups: The formyl and oxo groups are introduced through specific chemical reactions, often involving aldehyde and ketone precursors.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For example, compounds similar to tert-butyl 3-formyl-4-oxopiperidine have shown cytotoxic effects against various cancer cell lines, including lung carcinoma (HCT-116) and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity of Piperidine Derivatives

Compound NameIC50 (µg/mL)Cancer Cell Line
Tert-butyl 3-formyl-4-oxopiperidineTBDHCT-116
Camptothecin69.52HCT-116
Other Derivative ATBDMCF7 (Breast Cancer)

Note: TBD = To Be Determined based on ongoing research.

Antimicrobial Activity

Piperidine derivatives are also known for their antimicrobial properties. Studies have shown that certain modifications to the piperidine structure can enhance antibacterial and antifungal activity. For instance, derivatives containing halogen or methoxy groups have demonstrated improved efficacy against various pathogens.

Case Studies

  • Study on Anticancer Activity : A study published in the Asian Journal of Chemistry evaluated the cytotoxic potential of several piperidine derivatives against human lung carcinoma cells using the MTT assay. Compounds exhibited IC50 values comparable to standard chemotherapeutics, indicating their potential as anticancer agents .
  • Antimicrobial Efficacy : Research highlighted in MDPI journals has demonstrated that piperidine derivatives possess significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of specific substituents was found to enhance this activity .

Properties

IUPAC Name

tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIQUKVRBZWAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679981
Record name tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100501-55-1
Record name tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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